molecular formula C5H7N3O B13610582 5-Methyl-1,2-oxazole-3-carboximidamide

5-Methyl-1,2-oxazole-3-carboximidamide

Cat. No.: B13610582
M. Wt: 125.13 g/mol
InChI Key: YDOHFQRZPKNSMQ-UHFFFAOYSA-N
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Description

5-Methyl-1,2-oxazole-3-carboximidamide is a heterocyclic compound that features an oxazole ring with a methyl group at the 5-position and a carboximidamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2-oxazole-3-carboximidamide typically involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with formamide, which leads to the formation of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput reactors and optimization of reaction conditions for scale-up, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2-oxazole-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 5-position .

Mechanism of Action

The mechanism of action of 5-Methyl-1,2-oxazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved in its action include binding to active sites of enzymes and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,2-oxazole-3-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboximidamide group allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

5-methyl-1,2-oxazole-3-carboximidamide

InChI

InChI=1S/C5H7N3O/c1-3-2-4(5(6)7)8-9-3/h2H,1H3,(H3,6,7)

InChI Key

YDOHFQRZPKNSMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=N)N

Origin of Product

United States

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